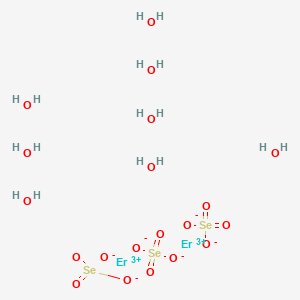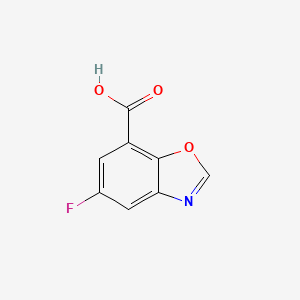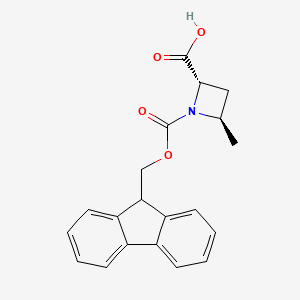
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylazetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylazetidine-2-carboxylic acid: is a chiral compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound’s unique structure and stereochemistry make it an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylazetidine-2-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the azetidine ring, which is achieved through cyclization reactions involving suitable precursors.
Fmoc Protection: The amino group of the azetidine ring is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is crucial to prevent unwanted side reactions during subsequent steps.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using reagents like carbon dioxide or carboxylating agents.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. Industrial production may also involve the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be employed to modify the azetidine ring or the carboxylic acid group, resulting in various reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the Fmoc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, reduced azetidine carboxylic acids, and various substituted azetidine derivatives.
Scientific Research Applications
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylazetidine-2-carboxylic acid: has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and peptidomimetics.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural amino acids.
Medicine: It serves as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions at other sites. The compound’s stereochemistry and functional groups enable it to participate in various biochemical pathways, influencing the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-benzoylpyrrolidine-2-carboxylic acid
- (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid
Uniqueness
- The unique stereochemistry of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylazetidine-2-carboxylic acid distinguishes it from other similar compounds. The presence of the Fmoc group provides specific reactivity and protection during synthesis, making it a valuable intermediate in the preparation of complex molecules.
- Compared to other azetidine derivatives, this compound offers enhanced stability and selectivity in reactions, making it a preferred choice in various synthetic applications.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c1-12-10-18(19(22)23)21(12)20(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23)/t12-,18+/m1/s1 |
InChI Key |
QBVDEQZZGNYBPS-XIKOKIGWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC1CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dimethyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12856798.png)




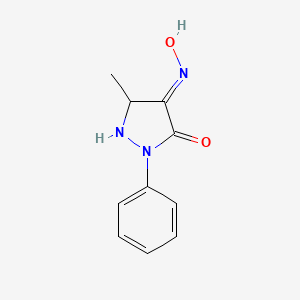
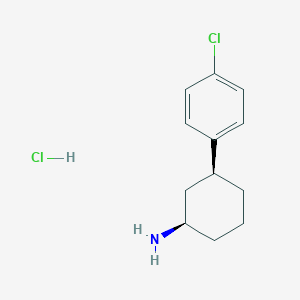
![2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12856836.png)
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B12856842.png)

![7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B12856847.png)
